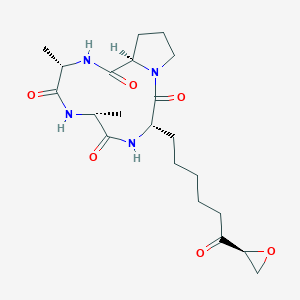![molecular formula C10H19NO4 B134681 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid CAS No. 125995-17-7](/img/structure/B134681.png)
2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid
Descripción general
Descripción
The compound “2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid” has the molecular formula C10H19NO4 . It is also known by other synonyms such as “2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid” and “2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid” among others .
Molecular Structure Analysis
The InChI string for this compound is "InChI=1S/C10H19NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m1/s1" . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.26 g/mol . It has a computed XLogP3-AA value of -2.5, indicating its relative hydrophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 217.13140809 g/mol . The topological polar surface area is 81.8 Ų . It has a heavy atom count of 15 .Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis in Pharmaceutical Development
- Synthesis of Rosuvastatin and Cryptomoscatone E1 : The compound is used in the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin, a widely-used statin for lowering cholesterol, and the naturally occurring styryllactone cryptomoscatone E1 (Ramesh et al., 2017).
Key Intermediate in Atorvastatin Synthesis
- Production of Atorvastatin : It serves as a critical intermediate in the synthesis of atorvastatin, another effective HMG-CoA reductase inhibitor. This includes both a new synthesis method (Rádl, 2003) and an improved synthesis approach (Rádl et al., 2002).
Synthesis and Characterization in Chemistry
- Enantioselective Total Synthesis of Atorvastatin Calcium : An efficient and scalable asymmetric synthesis method using the compound as a key chiral chain precursor for producing atorvastatin calcium (Vempala et al., 2022).
Application in Catalysis
- Tricarbonylrhenium(I) Halide Complexes : The compound is involved in the preparation of chiral non-racemic O/N/O donor ligands, which are significant in the field of catalysis (Heard et al., 2003).
Role in Heterocyclic Compound Synthesis
- Production of Heterocyclic Compounds : It plays a role in the synthesis of polyfluorinated 1,3-diazafluorenes and related compounds, which are of interest in the field of organic chemistry (Karpov et al., 2006).
Pharmaceutical Synthesis Applications
Synthesis of Carbazole Derivatives : Utilized in the synthesis of various carbazole derivatives, which are essential in pharmaceutical research (Uno et al., 2000).
Hantzsch-type Sequential Three-component Reaction : Employed in the synthesis of atorvastatin lactone, a key precursor in the production of atorvastatin calcium (Estévez et al., 2014).
Safety And Hazards
The compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .
Propiedades
IUPAC Name |
2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGGGQKEDABCQY-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)O)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H](C[C@@H](O1)CC(=O)O)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472867 | |
| Record name | 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid | |
CAS RN |
125995-17-7 | |
| Record name | 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)
![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)

![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)



![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)